molecular formula C12H8N4O6S B2549387 (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide CAS No. 69924-82-9

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide

Cat. No.: B2549387
CAS No.: 69924-82-9
M. Wt: 336.28
InChI Key: GLJPWJUWKOVMLA-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of nitro groups and an imino linkage Sulfonamides are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide is unique due to its dual nitro groups and imino linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)iminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c17-15(18)10-3-1-9(2-4-10)13-14-23(21,22)12-7-5-11(6-8-12)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPWJUWKOVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.